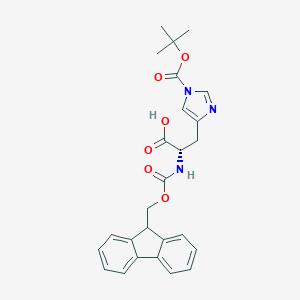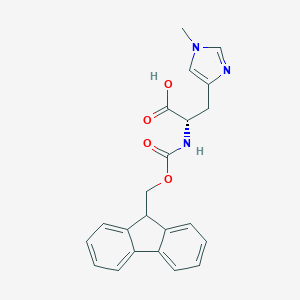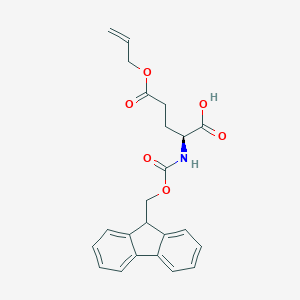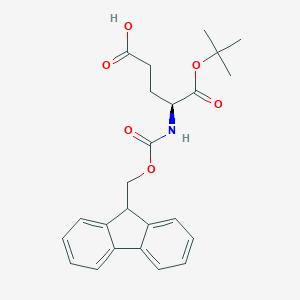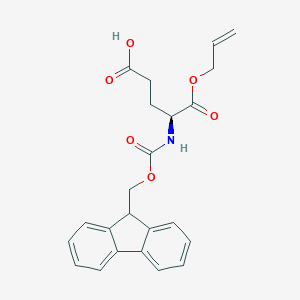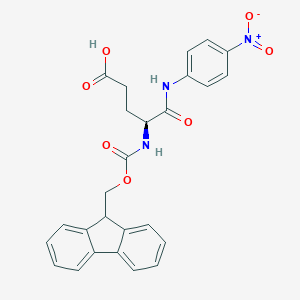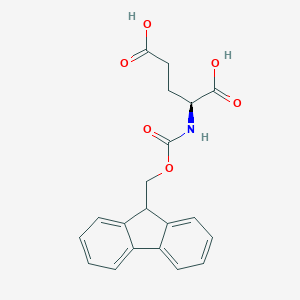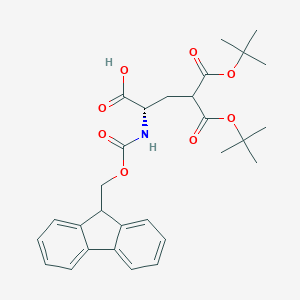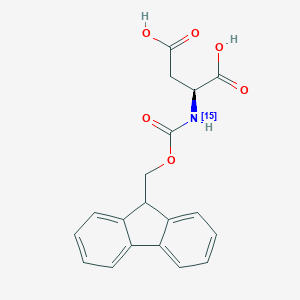
Fmoc-asp-OH--15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-15N acid: (Fmoc-Asp-OH-15N) is a derivative of L-aspartic acid, where the amino group is protected by a fluorenylmethoxycarbonyl (Fmoc) group and the nitrogen atom is isotopically labeled with nitrogen-15. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of removal under mild conditions .
作用机制
Target of Action
Fmoc-asp-OH–15N is primarily used in peptide synthesis . Its primary targets are the amino acids in the peptide chain that it is being used to synthesize .
Mode of Action
The compound interacts with its targets by being incorporated into the peptide chain during synthesis . The Fmoc group serves as a protective group for the amino acid, preventing unwanted side reactions during the synthesis process .
Biochemical Pathways
The main biochemical pathway affected by Fmoc-asp-OH–15N is peptide synthesis . By being incorporated into the peptide chain, it contributes to the formation of the desired peptide .
Result of Action
The result of Fmoc-asp-OH–15N’s action is the successful synthesis of the desired peptide . The Fmoc group is removed after the synthesis process, leaving behind the desired peptide .
Action Environment
The efficacy and stability of Fmoc-asp-OH–15N can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemicals . For example, the Fmoc group is typically removed under basic conditions .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-15N acid typically involves the following steps:
Protection of the Amino Group: The amino group of L-aspartic acid is protected by reacting it with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate.
Isotopic Labeling: The nitrogen-15 isotope is introduced by using nitrogen-15 labeled ammonia or other nitrogen-15 containing reagents during the synthesis.
Industrial Production Methods
Industrial production of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-15N acid follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the incorporation of the nitrogen-15 isotope .
化学反应分析
Types of Reactions
N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-15N acid undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in dimethylformamide (DMF).
Coupling Reactions: The exposed amino group can participate in peptide bond formation with other amino acids or peptide fragments.
Common Reagents and Conditions
Deprotection: Piperidine in DMF (20% solution) is commonly used for Fmoc group removal.
Coupling: DCC or DIC in the presence of HOBt or OxymaPure is used for peptide bond formation.
Major Products Formed
科学研究应用
N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-15N acid has several scientific research applications:
Peptide Synthesis: It is widely used in SPPS for the synthesis of peptides and proteins with isotopically labeled nitrogen atoms, which are valuable in structural and functional studies.
Nuclear Magnetic Resonance (NMR) Studies: The nitrogen-15 isotope is useful in NMR spectroscopy for studying the structure and dynamics of peptides and proteins.
Biological Research: Isotopically labeled peptides synthesized using this compound are used in various biological assays to study protein-protein interactions, enzyme mechanisms, and cellular processes.
Medical Research: It is used in the development of peptide-based drugs and therapeutic agents.
相似化合物的比较
N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-15N acid can be compared with other Fmoc-protected amino acids, such as:
N-(9-Fluorenylmethoxycarbonyl)-L-alanine-15N acid (Fmoc-Ala-OH-15N): Similar in structure but with alanine instead of aspartic acid.
N-(9-Fluorenylmethoxycarbonyl)-L-methionine-15N acid (Fmoc-Met-OH-15N): Contains methionine instead of aspartic acid.
N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-1-13C acid (Fmoc-Asp-OH-1-13C): Similar to Fmoc-Asp-OH-15N but with carbon-13 labeling instead of nitrogen-15.
The uniqueness of N-(9-Fluorenylmethoxycarbonyl)-L-aspartic-15N acid lies in its specific isotopic labeling with nitrogen-15, which makes it particularly valuable for NMR studies and other applications requiring isotopic labeling .
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO6/c21-17(22)9-16(18(23)24)20-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H,20,25)(H,21,22)(H,23,24)/t16-/m0/s1/i20+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDTXRUIZMTBNV-OICQNXLQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)[15NH][C@@H](CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00584052 |
Source


|
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
287484-33-7 |
Source


|
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-L-(~15~N)aspartic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00584052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
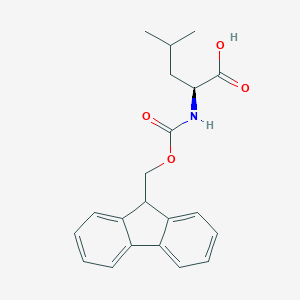
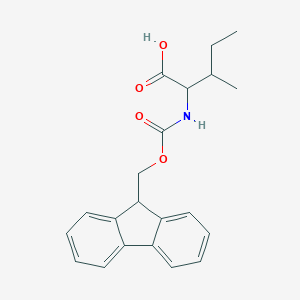
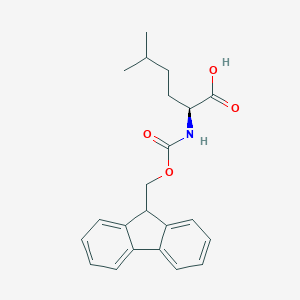
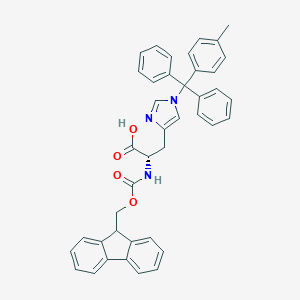
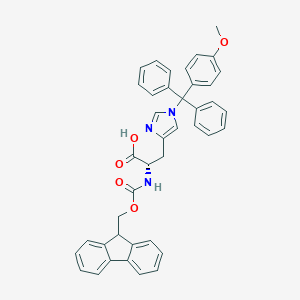
![cyclohexanamine;(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid](/img/structure/B557460.png)
